molecular formula C11H11NO2 B3021514 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone CAS No. 57827-05-1

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B3021514
CAS No.: 57827-05-1
M. Wt: 189.21 g/mol
InChI Key: VUJJJKGOIKLXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, characterized by its indole core with a hydroxy and methyl substitution, is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-hydroxy-2-methylindole and an appropriate ethanone derivative.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

Scientific Research Applications

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 1-(5-Hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
  • 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanoic acid
  • 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanol

Uniqueness: 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and ethanone groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Biological Activity

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are significant in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an indole core with hydroxy and methyl substitutions at the 5-position. Its molecular formula is C10H11NOC_10H_{11}N_O with a molecular weight of 175.20 g/mol. The presence of both hydroxyl and carbonyl groups enhances its reactivity and potential interactions with biological targets.

Indole derivatives, including this compound, interact with various biological receptors and enzymes, leading to multiple cellular responses:

  • Target Receptors : These compounds often bind to serotonin receptors, which play a crucial role in mood regulation and have implications in psychiatric disorders.
  • Biochemical Pathways : They influence pathways related to apoptosis, cell proliferation, and inflammation. Indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound induces cell cycle arrest and apoptosis in a dose-dependent manner.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HCT116 (Colon)20Cell cycle arrest (G2/M phase)
A549 (Lung)18Caspase activation

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1448 µg/mL

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including this compound, and evaluated their anticancer activity. The results indicated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 15 µM . Molecular docking studies suggested that it binds effectively to the active site of key proteins involved in cancer progression.

Study on Antimicrobial Properties

A study focusing on the antimicrobial effects highlighted that the compound exhibited a strong inhibitory effect on Staphylococcus aureus with a zone of inhibition measuring up to 15 mm at higher concentrations . The research concluded that its mechanism likely involves disruption of bacterial cell wall synthesis.

Properties

IUPAC Name

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-11(7(2)13)9-5-8(14)3-4-10(9)12-6/h3-5,12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJJJKGOIKLXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354099
Record name 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57827-05-1
Record name 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.